molecular formula C15H13NO3 B11960239 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid CAS No. 71937-07-0

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid

Cat. No.: B11960239
CAS No.: 71937-07-0
M. Wt: 255.27 g/mol
InChI Key: QUXIIRLGUZOXFR-UHFFFAOYSA-N
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Description

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is a Schiff base compound derived from the condensation of 2-methoxybenzaldehyde and 4-aminobenzoic acid. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is unique due to its specific structure, which combines the properties of both 2-methoxybenzaldehyde and 4-aminobenzoic acid. This combination results in a compound with distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

71937-07-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-10H,1H3,(H,17,18)

InChI Key

QUXIIRLGUZOXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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